molecular formula C12H7F3N2O2 B13999762 3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid

3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid

Cat. No.: B13999762
M. Wt: 268.19 g/mol
InChI Key: WOTOEMCALKWKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid is a chemical compound characterized by the presence of a pyrimidine ring and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid typically involves the reaction of 2-pyrimidinyl and 4-(trifluoromethyl)benzoic acid precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring and trifluoromethyl group contribute to its binding affinity and reactivity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

  • 3-Fluoro-N-2-pyrimidinyl-5-(trifluoromethyl)benzamide
  • 2-pyrimidinyl 3-(trifluoromethyl)phenyl ether
  • 5-[3-(Trifluoromethyl)phenyl]-2-pyrimidinyl hydrosulfide

Comparison: Compared to similar compounds, 3-(2-Pyrimidinyl)-4-(trifluoromethyl)benzoic acid stands out due to its unique combination of a pyrimidine ring and a trifluoromethyl group attached to a benzoic acid core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H7F3N2O2

Molecular Weight

268.19 g/mol

IUPAC Name

3-pyrimidin-2-yl-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-3-2-7(11(18)19)6-8(9)10-16-4-1-5-17-10/h1-6H,(H,18,19)

InChI Key

WOTOEMCALKWKLO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=C(C=CC(=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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